

Application Note: GC-MS Analysis of N,N-diethyl-1-pentanamine

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Compound of Interest

Compound Name: 1-Pentanamine, N,N-diethyl

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Abstract

This application note provides a detailed protocol for the qualitative and quantitative analysis of N,N-diethyl-1-pentanamine using Gas Chromatography-Mass Spectrometry (GC-MS). This methodology is crucial for researchers, scientists, and professionals in drug development and chemical analysis fields. The protocol outlines sample preparation, GC-MS parameters, and data analysis. Additionally, this document presents key quantitative data and visual diagrams of the experimental workflow and the characteristic mass spectral fragmentation pathway of N,N-diethyl-1-pentanamine.

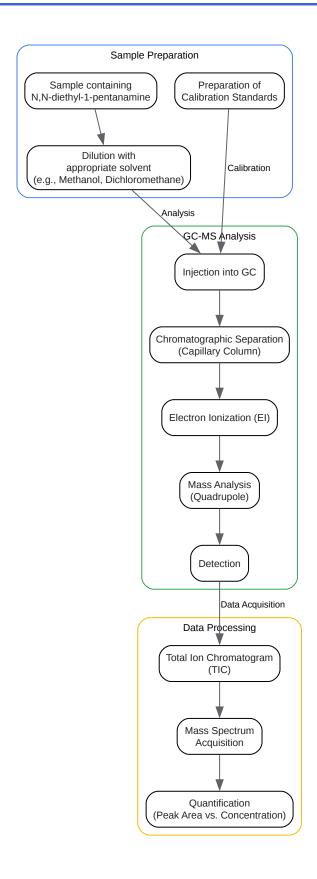
Introduction

N,N-diethyl-1-pentanamine is a tertiary aliphatic amine of interest in various chemical and pharmaceutical research areas. Accurate and reliable analytical methods are essential for its identification and quantification in different matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like N,N-diethyl-1-pentanamine, offering high sensitivity and specificity. Due to the basic nature of amines, special considerations in the chromatographic setup are often required to achieve symmetrical peak shapes and reproducible results. This note details a robust GC-MS method suitable for the analysis of this compound.

Experimental Workflow

The overall workflow for the GC-MS analysis of N,N-diethyl-1-pentanamine is depicted below.





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